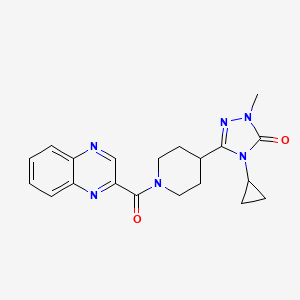

![molecular formula C14H19BrClN3O4S B2871592 Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate CAS No. 1799267-52-9](/img/structure/B2871592.png)

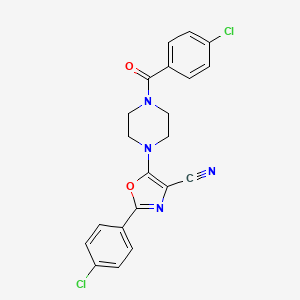

Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a type of carbamate, which is an organic compound derived from carbamic acid. The structure suggests the presence of a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrimidine, containing one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The presence of the pyridine ring and the carbamate group will significantly influence the chemical properties of the compound .Chemical Reactions Analysis

The chemical reactions of this compound will be influenced by the functional groups present in the molecule. For instance, the pyridine ring might undergo electrophilic substitution reactions, while the carbamate group could participate in various reactions involving the carbonyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular size, and the presence of various functional groups would influence its properties .Scientific Research Applications

Building Blocks in Organic Synthesis

Use as N-(Boc) Nitrone Equivalents

Compounds similar to "Tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate" have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, acting as N-(Boc)-protected nitrones. These compounds serve as valuable intermediates in organic synthesis, allowing for the generation of N-(Boc)hydroxylamines and further chemical transformations, demonstrating their significance as building blocks (Guinchard, Vallée, & Denis, 2005).

Novel Nitrogen Sources

The N-chloramine salt of tert-butylsulfonamide has been identified as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, highlighting the utility of tert-butyl based compounds in facilitating nitrogen insertion reactions. This showcases the versatility of such compounds in synthesizing nitrogen-containing structures (Gontcharov, Liu, & Sharpless, 1999).

Precursors to Sulfonamides

A derivative related to the tert-butyl carbamate, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5carbamate, serves as a precursor for 1,3,4-thiadiazolesulfonamides. The study of its bond lengths and angles indicates strong interactions between the sulfonyl group and the thiadiazole ring, emphasizing its utility in generating sulfonamide derivatives (Pedregosa et al., 1996).

Synthetic Routes to Protected β-Amino Acids

The Reformatsky reagent tert-butoxycarbonylmethylzinc bromide adds to N-sulfonylimines to produce protected β-amino acids. This application underlines the importance of tert-butyl carbamate derivatives in the synthesis of amino acid derivatives, providing insights into the versatility of these compounds in synthetic organic chemistry (Robinson & Wyatt, 1993).

Future Directions

properties

IUPAC Name |

tert-butyl N-[(E)-4-[(5-bromo-2-chloropyridin-3-yl)sulfonylamino]but-2-enyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrClN3O4S/c1-14(2,3)23-13(20)17-6-4-5-7-19-24(21,22)11-8-10(15)9-18-12(11)16/h4-5,8-9,19H,6-7H2,1-3H3,(H,17,20)/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNSFVRJHLZURH-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC=CCNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC/C=C/CNS(=O)(=O)C1=C(N=CC(=C1)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S,4S)-4-Hydroxy-1,1-dioxothiolan-3-yl]-N-methylprop-2-enamide](/img/structure/B2871510.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2871512.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2871514.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]-4-chlorobenzenecarboxamide](/img/structure/B2871517.png)

![10-Ethyl-6,10-diazaspiro[4.6]undecane-7,11-dione](/img/structure/B2871520.png)

![2-benzyl-5-methyl-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2871523.png)

![N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide](/img/structure/B2871524.png)

![2-[2-(4-Methoxyphenyl)imino-4-(4-nitrophenyl)-1,3-thiazol-3-yl]ethanol](/img/structure/B2871525.png)

![(3-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2871529.png)